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Compound of Interest

Compound Name: Oxysceptrin

Cat. No.: B221146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxysceptrin is a marine natural product belonging to the pyrrole-imidazole alkaloid class of

compounds. It was first isolated from the marine sponge Agelas sp. These compounds are of

significant interest to the scientific community due to their diverse and potent biological

activities. This document provides detailed application notes and protocols for the analytical

techniques used in the characterization of oxysceptrin, aimed at researchers, scientists, and

drug development professionals.

Chemical Structure
IUPAC Name: N,N'-((3-(2-amino-4,5-dihydro-5-oxo-1H-imidazol-4-yl)-4-(2-amino-1H-imidazol-

4-yl)-1,2-cyclobutanediyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide)

Molecular Formula: C₂₂H₂₄Br₂N₁₀O₃

Molecular Weight: 680.29 g/mol

CAS Number: 117417-62-6
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The structural elucidation and characterization of oxysceptrin rely on a combination of modern

analytical techniques, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for

purification and analysis.

High-Performance Liquid Chromatography (HPLC) for
Purification and Analysis
HPLC is a crucial technique for the isolation and purification of oxysceptrin from crude

extracts of the marine sponge. Reversed-phase HPLC is typically employed for this purpose.

Experimental Protocol: HPLC Purification of Oxysceptrin

Sample Preparation:

The crude extract of the Agelas sp. sponge is first subjected to preliminary fractionation

using techniques such as solvent partitioning or open column chromatography to enrich

the alkaloid fraction.

The enriched fraction is then dissolved in a suitable solvent, such as methanol or a

mixture of methanol and water, and filtered through a 0.45 µm filter to remove any

particulate matter.

HPLC System and Column:

A preparative or semi-preparative HPLC system equipped with a UV-Vis detector is used.

Column: A C18 reversed-phase column is typically suitable for the separation of pyrrole-

imidazole alkaloids.

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile

phase and gradually increasing the proportion of a less polar organic solvent. A common

mobile phase system is a gradient of water (A) and acetonitrile (B), both containing 0.1%

trifluoroacetic acid (TFA) to improve peak shape.

Gradient Program: A typical gradient might be:
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0-5 min: 20% B

5-35 min: 20% to 80% B (linear gradient)

35-40 min: 80% B (isocratic)

40-45 min: 80% to 20% B (linear gradient)

45-50 min: 20% B (isocratic, for column re-equilibration)

Flow Rate: The flow rate will depend on the column dimensions (e.g., 1-5 mL/min for a

semi-preparative column).

Detection: UV detection at a wavelength where the pyrrole and imidazole chromophores

absorb, typically around 254 nm and 280 nm.

Fraction Collection:

Fractions are collected based on the retention time of the peaks observed in the

chromatogram.

The collected fractions are then analyzed by analytical HPLC to assess their purity.

Pure fractions containing oxysceptrin are pooled and the solvent is removed under

reduced pressure.

Data Presentation: HPLC Parameters
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Parameter Value

Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)

Mobile Phase A Water + 0.1% TFA

Mobile Phase B Acetonitrile + 0.1% TFA

Gradient 20-80% B over 30 min

Flow Rate 4 mL/min

Detection UV at 254 nm and 280 nm

Injection Volume 100 µL

Visualization: HPLC Purification Workflow

Crude Sponge Extract Initial Fractionation Enriched Alkaloid Fraction Filtration (0.45 µm) HPLC Injection C18 RP-HPLC Fraction Collection Purity Analysis (Analytical HPLC) Pure Oxysceptrin

Click to download full resolution via product page

Caption: Workflow for the purification of oxysceptrin using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of

organic molecules like oxysceptrin. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments is required to assign all the proton and carbon signals and to

establish the connectivity within the molecule.

Experimental Protocol: NMR Analysis of Oxysceptrin

Sample Preparation:

A pure sample of oxysceptrin (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄). The choice of solvent is critical to ensure the sample is fully

dissolved and to avoid exchange of labile protons (e.g., NH, OH) with the solvent.
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The solution is transferred to a 5 mm NMR tube.

NMR Spectrometer:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

Higher field strengths provide better signal dispersion and resolution.

NMR Experiments:

¹H NMR: Provides information about the number of different types of protons and their

chemical environment.

¹³C NMR: Provides information about the number of different types of carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate

between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which

protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for connecting different

fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is important for determining the stereochemistry of the

molecule.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties of Oxysceptrin

(Note: The following are approximate chemical shift ranges based on the known structure of

oxysceptrin and related compounds. Actual values will be dependent on the solvent and

specific experimental conditions.)
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Moiety
Proton (¹H) Chemical Shift
(ppm)

Carbon (¹³C) Chemical
Shift (ppm)

Pyrrole Ring 6.5 - 7.5 110 - 130

Imidazole Ring 7.0 - 8.0 115 - 140

Imidazolinone Ring 6.0 - 7.0 120 - 160 (C=O ~170)

Cyclobutane Ring 2.0 - 4.0 30 - 50

Methylene Bridges 3.0 - 4.5 35 - 55

Visualization: Key HMBC Correlations for Oxysceptrin Structure Elucidation
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Caption: Simplified diagram of key HMBC correlations in oxysceptrin.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of oxysceptrin and to gain

structural information through fragmentation analysis. High-resolution mass spectrometry
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(HRMS) is essential for determining the exact molecular formula.

Experimental Protocol: Mass Spectrometry Analysis of Oxysceptrin

Sample Preparation:

A dilute solution of pure oxysceptrin is prepared in a suitable solvent, such as methanol

or acetonitrile, often with the addition of a small amount of formic acid to promote

ionization.

Mass Spectrometer and Ionization Source:

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap

instrument, is used.

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique

for this class of compounds as it is a soft ionization method that typically produces the

protonated molecular ion [M+H]⁺.

MS Analysis:

Full Scan MS: The instrument is operated in full scan mode to determine the mass-to-

charge ratio (m/z) of the molecular ion. The high resolution allows for the determination of

the exact mass, from which the molecular formula can be confirmed.

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and

subjected to collision-induced dissociation (CID). The resulting fragment ions are then

analyzed. The fragmentation pattern provides valuable information about the different

structural motifs within the molecule.

Data Presentation: Expected Mass Spectrometry Data for Oxysceptrin
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Parameter Expected Value

Molecular Formula C₂₂H₂₄Br₂N₁₀O₃

Exact Mass 678.0406

Observed [M+H]⁺ (HR-ESI-MS) ~679.0479

Key MS/MS Fragments
Losses of bromopyrrole carboxamide moieties,

cleavage of the cyclobutane ring.

Visualization: Logical Fragmentation Pathway of Oxysceptrin in MS/MS
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Caption: A logical fragmentation pathway for oxysceptrin in MS/MS.

Biological Activity and Signaling Pathways
Oxysceptrin has been reported to exhibit a range of biological activities, including cytotoxicity

against various cancer cell lines. The precise mechanism of action and the signaling pathways

modulated by oxysceptrin are still areas of active research.

Potential Signaling Pathways for Investigation
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Based on the activities of related pyrrole-imidazole alkaloids, potential signaling pathways that

could be modulated by oxysceptrin include:

Apoptosis Pathways: Investigation of the activation of caspases (e.g., caspase-3, -8, -9) and

the expression of Bcl-2 family proteins.

Cell Cycle Regulation: Analysis of the effects on cell cycle checkpoints (e.g., G1/S or G2/M)

and the expression of cyclins and cyclin-dependent kinases (CDKs).

NF-κB Signaling Pathway: This pathway is often involved in inflammation and cell survival,

and its inhibition is a common mechanism for anti-cancer agents.

Experimental Protocol: Investigating the Effect of Oxysceptrin on a Signaling Pathway

(Example: NF-κB Pathway)

Cell Culture and Treatment:

A suitable cancer cell line (e.g., a line where the NF-κB pathway is constitutively active) is

cultured under standard conditions.

Cells are treated with various concentrations of oxysceptrin for different time points. A

vehicle control (e.g., DMSO) is also included.

Western Blot Analysis:

Cell lysates are prepared, and protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is probed with primary antibodies against key proteins in the NF-κB

pathway (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin or

GAPDH).

The membrane is then incubated with a suitable secondary antibody conjugated to an

enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescence

detection system.
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Data Analysis:

The intensity of the protein bands is quantified, and the levels of the target proteins are

normalized to the loading control.

Changes in the phosphorylation or total protein levels in response to oxysceptrin
treatment are determined.

Visualization: Hypothetical Modulation of the NF-κB Signaling Pathway by Oxysceptrin
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Caption: Hypothetical inhibition of the NF-κB pathway by oxysceptrin.

Conclusion
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The comprehensive characterization of oxysceptrin requires a multi-faceted analytical

approach. The protocols and data presented in these application notes provide a framework for

researchers to purify, identify, and further investigate the biological properties of this intriguing

marine natural product. The use of high-resolution analytical instrumentation is paramount for

obtaining accurate and reliable data for structural elucidation and biological activity studies.

To cite this document: BenchChem. [Application Notes and Protocols for the
Characterization of Oxysceptrin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b221146#analytical-techniques-for-oxysceptrin-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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